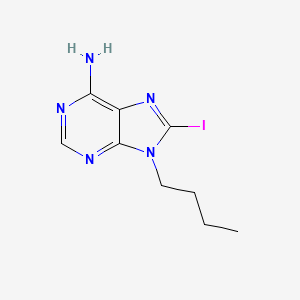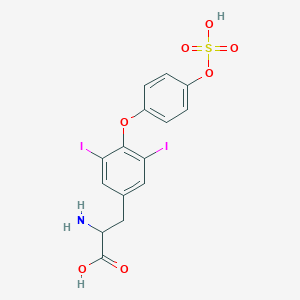
9-Butyl-8-iodo-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-8-iodo-9H-purin-6-amine is an organic compound belonging to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a butyl group at the 9th position, an iodine atom at the 8th position, and an amino group at the 6th position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-8-iodo-9H-purin-6-amine typically involves the iodination of a precursor purine compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen to form 9-butyl-9H-purin-6-amine.
Substitution: The iodine atom at the 8th position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents.
Major Products:
- Oxidation products include butyl alcohol and butyric acid derivatives.
- Reduction products include 9-butyl-9H-purin-6-amine.
- Substitution products vary depending on the nucleophile used, such as 9-butyl-8-thio-9H-purin-6-amine or 9-butyl-8-methoxy-9H-purin-6-amine.
Aplicaciones Científicas De Investigación
9-Butyl-8-iodo-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Butyl-8-iodo-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The iodine atom at the 8th position may enhance the compound’s binding affinity to these targets, potentially inhibiting their activity. This can lead to alterations in cellular processes, making the compound a candidate for therapeutic applications.
Comparación Con Compuestos Similares
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(2,5-dimethoxybenzyl)-9H-purin-6-amine
Comparison:
- 9-Butyl-8-iodo-9H-purin-6-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity.
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine and other similar compounds have different substituents at the 8th position, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12IN5 |
|---|---|
Peso molecular |
317.13 g/mol |
Nombre IUPAC |
9-butyl-8-iodopurin-6-amine |
InChI |
InChI=1S/C9H12IN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13) |
Clave InChI |
XZMKHGZUBAEFNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=NC=NC(=C2N=C1I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)

![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)
![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)




![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
